2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride
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Overview
Description
2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7ClF5N3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This interaction can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride
- 2-hydrazinyl-6-(1,1,2,2-tetrafluoroethyl)pyridine hydrochloride
- 2-hydrazinyl-6-(1,1,2,2,3-pentafluoroethyl)pyridine hydrochloride
Uniqueness
2-hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2639410-03-8 |
---|---|
Molecular Formula |
C7H7ClF5N3 |
Molecular Weight |
263.6 |
Purity |
95 |
Origin of Product |
United States |
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